molecular formula C8H15ClN2O B1395161 N-Allyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236254-98-0

N-Allyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1395161
CAS RN: 1236254-98-0
M. Wt: 190.67 g/mol
InChI Key: SJDYIUOKNXAXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Allyl-2-pyrrolidinecarboxamide hydrochloride and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of N-Allyl-2-pyrrolidinecarboxamide hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Biopharmaceutical Production

N-Allyl-2-pyrrolidinecarboxamide hydrochloride: is utilized in the biopharmaceutical industry for the synthesis of complex molecules. Its unique chemical structure makes it a valuable intermediate in the production of various pharmaceutical compounds. The compound’s stability under physiological conditions allows for its incorporation into drug design, particularly in the development of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, N-Allyl-2-pyrrolidinecarboxamide hydrochloride serves as a reagent for chemical analysis. Its reactivity can be exploited in chromatographic methods to separate and identify compounds within complex mixtures. Moreover, its predictable behavior in reaction mechanisms aids in the development of new analytical techniques .

Controlled Environment Solutions

This compound plays a role in research environments where controlled conditions are crucial. It may be used in the synthesis of materials that require specific atmospheric conditions or in processes where the purity of reagents is paramount. Its application extends to the creation of standards and controls used in experimental setups .

Advanced Battery Science

N-Allyl-2-pyrrolidinecarboxamide hydrochloride: contributes to the field of advanced battery science by being part of the synthesis of novel electrolytes or as an additive to improve the performance and longevity of batteries. Its chemical properties could influence the ionic conductivity and stability of battery systems .

Life Science Research

In life science research, this compound is involved in the study of cellular processes and biochemical pathways. It may act as a molecular probe or a building block in the synthesis of biomolecules for research purposes. Its application is essential in understanding the fundamental aspects of biology and disease mechanisms .

Chromatography

The compound is used in chromatography as a standard or a derivative-forming agent to aid in the detection and quantification of analytes. Its consistent retention times and reactivity profile make it a suitable candidate for method development and validation in various chromatographic techniques .

Mass Spectrometry

In mass spectrometry, N-Allyl-2-pyrrolidinecarboxamide hydrochloride can be used to calibrate instruments or as a reactant in tandem mass spectrometry experiments. Its predictable fragmentation pattern is beneficial in the structural elucidation of unknown compounds .

Safety and Hazards

The safety data sheet for N-Allyl-2-pyrrolidinecarboxamide hydrochloride provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

N-prop-2-enylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h2,7,9H,1,3-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDYIUOKNXAXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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